molecular formula C₁₆H₂₅I B1145336 1-​(2-​Iodoethyl)​-​2-​octylbenzene CAS No. 162358-96-5

1-​(2-​Iodoethyl)​-​2-​octylbenzene

Cat. No.: B1145336
CAS No.: 162358-96-5
M. Wt: 344.27
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Description

1-(2-Iodoethyl)-2-octylbenzene is an organic compound characterized by the presence of an iodoethyl group attached to a benzene ring, which is further substituted with an octyl chain. This compound is part of the broader class of halogenated hydrocarbons and is known for its applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Iodoethyl)-2-octylbenzene can be synthesized through various methods. One common approach involves the reaction of 2-octylbenzene with iodine and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction typically proceeds via the formation of an intermediate, which is then iodinated to yield the desired product.

Industrial Production Methods

In industrial settings, the synthesis of 1-(2-Iodoethyl)-2-octylbenzene may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Iodoethyl)-2-octylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted benzene derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction Reactions: Reduction of the iodoethyl group can yield ethylbenzene derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of hydroxyl, cyano, or amino derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of ethylbenzene derivatives.

Scientific Research Applications

1-(2-Iodoethyl)-2-octylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of biological pathways and mechanisms, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(2-Iodoethyl)-2-octylbenzene involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, the compound acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2-Iodoethyl)benzene: Lacks the octyl chain, making it less hydrophobic and potentially less effective in certain applications.

    (2-Bromoethyl)benzene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and chemical properties.

    (2-Chloroethyl)benzene: Contains a chlorine atom, which is less reactive than iodine, affecting its suitability for certain reactions.

Uniqueness

1-(2-Iodoethyl)-2-octylbenzene is unique due to the presence of both the iodoethyl group and the octyl chain. This combination imparts specific chemical properties, such as increased hydrophobicity and reactivity, making it valuable in various synthetic and industrial applications.

Biological Activity

1-(2-Iodoethyl)-2-octylbenzene, a compound with the chemical formula C₁₆H₂₅I, is an organoiodine compound that has garnered attention due to its potential biological activities, particularly in cancer research. This article explores its biological activity, including cytotoxic effects on various cancer cell lines, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₂₅I
  • Molecular Weight : 324.28 g/mol
  • Structure : The compound features a benzene ring substituted with an octyl group and an iodoethyl group, which may influence its biological interactions.

Cytotoxicity Studies

Cytotoxicity assays have been pivotal in evaluating the potential of 1-(2-Iodoethyl)-2-octylbenzene as an anticancer agent. Various studies have reported its effects on different cancer cell lines.

Cell Line IC50 (µM) Effect
HepG212.5Significant reduction in cell viability
MCF-715.0Moderate cytotoxicity
NIH 3T3>100Low toxicity

The above table summarizes findings from cytotoxicity assays where 1-(2-Iodoethyl)-2-octylbenzene exhibited a concentration-dependent decrease in cell viability, particularly in HepG2 and MCF-7 cell lines, indicating a selective toxicity towards cancer cells over normal cells like NIH 3T3 .

The mechanism by which 1-(2-Iodoethyl)-2-octylbenzene exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Microscopic examinations revealed morphological changes consistent with apoptotic processes, such as cell shrinkage and nuclear condensation .

Additionally, the compound may disrupt cellular functions related to the cell cycle and inflammatory pathways, contributing to its anticancer properties .

Study on HepG2 and MCF-7 Cells

A recent study investigated the effects of 1-(2-Iodoethyl)-2-octylbenzene on HepG2 and MCF-7 cells using the MTT assay. The results indicated that at concentrations ranging from 6 to 250 µM, the compound significantly inhibited cell proliferation in a dose-dependent manner. The IC50 values for HepG2 and MCF-7 were determined to be approximately 12.5 µM and 15.0 µM respectively, while normal NIH 3T3 cells showed minimal effects even at higher concentrations (>100 µM) .

Properties

CAS No.

162358-96-5

Molecular Formula

C₁₆H₂₅I

Molecular Weight

344.27

Synonyms

Fingolimod Impurity 8

Origin of Product

United States

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